5,6-Dichloro-2-methyl-4-pyrimidinol
Overview
Description
5,6-Dichloro-2-methyl-4-pyrimidinol is a chemical compound with the molecular formula C5H4Cl2N2O . It has a molecular weight of 179 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with two chlorine atoms, a methyl group, and a hydroxyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a computed topological polar surface area of 41.5 Ų and a XLogP3-AA value of 0.9 .Scientific Research Applications
Pesticide Exposure Biomarkers
Studies investigating children's exposure to pesticides highlight the significance of urinary biomarker concentrations for evaluating exposure to various compounds, including chlorpyrifos and diazinon, but do not directly mention "5,6-Dichloro-2-methyl-4-pyrimidinol." These investigations provide a framework for understanding pesticide exposure and the role of metabolites in assessing health risks, suggesting a potential area for research into similar compounds like "this compound" (Egeghy et al., 2011).
Hybrid Catalysts in Organic Synthesis
Research into the synthesis of pyrano[2,3-d]pyrimidine derivatives using hybrid catalysts highlights the broad applicability of pyrimidine scaffolds in medicinal chemistry. While "this compound" is not directly mentioned, the focus on pyrimidine cores for drug development suggests the compound could be a key intermediate or target for synthesis in pharmaceutical research (Parmar et al., 2023).
Lung Toxicity from Pesticide Exposure
The review of paraquat poisonings, while not directly addressing "this compound," demonstrates the critical need for understanding the mechanisms of lung toxicity from pesticide exposure. This research provides a model for studying the toxicological effects of pesticides, suggesting a potential area for examining the respiratory impact of "this compound" exposure (Dinis-Oliveira et al., 2008).
Fluorinated Pyrimidines in Cancer Treatment
The study of fluorinated pyrimidines underscores their importance in cancer treatment, offering insights into how modifications of the pyrimidine core can enhance therapeutic efficacy. This research might provide a foundation for exploring "this compound" as a potential precursor or analog in the development of new anticancer agents (Gmeiner, 2020).
Pyrimidine Derivatives in Alzheimer's Research
The examination of pyrimidine derivatives as anti-Alzheimer's agents highlights the versatility of pyrimidine cores in drug development. This suggests the potential of "this compound" in generating new therapeutic candidates for neurological disorders, supporting further investigation into its medicinal applications (Das et al., 2021).
Properties
IUPAC Name |
4,5-dichloro-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQPBCZFPWRAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547840 | |
Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32265-50-2 | |
Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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